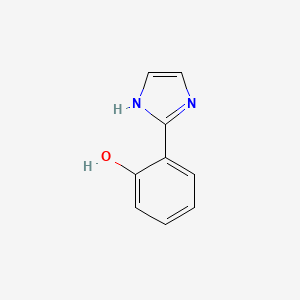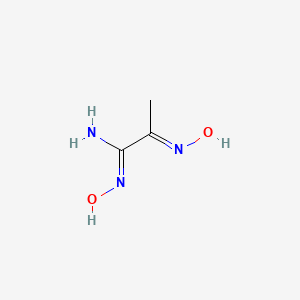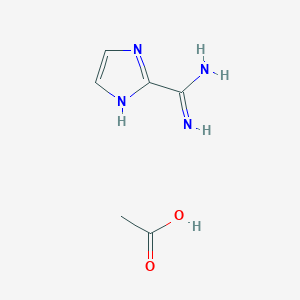
Ácido 1-fenil-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been shown to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Actividad antifibrótica
El residuo pirimidínico es conocido por su amplia gama de actividades farmacológicas y se considera una estructura privilegiada en la química medicinal . Se ha informado que los compuestos que contienen pirimidina exhiben propiedades antifibróticas. Este compuesto, con su núcleo de pirimidina, podría potencialmente sintetizarse y evaluarse para su eficacia contra la fibrosis. Los estudios in vitro podrían evaluar su capacidad para inhibir la expresión de colágeno y el contenido de hidroxiprolina en medios de cultivo celular, lo que indica su potencial como un nuevo fármaco antifibrótico .
Propiedades antimicrobianas
Los derivados de pirimidina han sido reconocidos por sus capacidades antimicrobianas. El compuesto en cuestión podría investigarse por su efectividad contra diversas cepas bacterianas y fúngicas. La investigación podría centrarse en determinar su concentración mínima inhibitoria (CMI) y su mecanismo de acción para interrumpir los procesos celulares microbianos .
Aplicaciones antivirales
La estructura de pirimidina del compuesto sugiere que puede tener actividades antivirales. Podría estudiarse su potencial para inhibir la replicación viral o interferir con la unión virus-célula. Tales estudios serían particularmente relevantes en el contexto de las enfermedades virales emergentes y la búsqueda de nuevos agentes antivirales .
Potencial antitumoral
Los derivados de pirimidina también son conocidos por tener efectos antitumorales. El compuesto en cuestión podría formar parte de la investigación oncológica, donde se podría evaluar su citotoxicidad contra diversas líneas celulares cancerosas. La investigación también podría explorar su papel en la inducción de apoptosis y el arresto del ciclo celular en células malignas .
Biología química y química medicinal
En biología química, este compuesto podría servir como un bloque de construcción para la construcción de nuevas bibliotecas de compuestos heterocíclicos con posibles actividades biológicas. Su síntesis e incorporación a moléculas más grandes podría conducir al descubrimiento de nuevos fármacos con perfiles farmacocinéticos y farmacodinámicos mejorados .
Síntesis de nuevos derivados
La estructura del compuesto permite la posibilidad de crear una gama de derivados. Estos derivados podrían entonces ser evaluados para una variedad de actividades biológicas, lo que podría conducir al desarrollo de nuevos agentes terapéuticos. Las modificaciones podrían incluir cambios en el anillo de pirimidina o la parte triazol para mejorar la actividad o la especificidad .
Desarrollo de farmacóforos
Dada su complejidad estructural, el compuesto podría actuar como un farmacóforo en el diseño de fármacos. Podría utilizarse para mapear las características esenciales requeridas para la actividad biológica de una molécula, ayudando en el diseño de fármacos más efectivos con acciones específicas .
Ensayos bioquímicos
Por último, el compuesto podría utilizarse en ensayos bioquímicos como un inhibidor o activador de ciertas enzimas o receptores. Su interacción con dianas biológicas podría proporcionar información sobre los mecanismos moleculares que subyacen a diversas enfermedades y ayudar a identificar posibles dianas terapéuticas .
Mecanismo De Acción
Target of Action
The primary target of this compound is the AMPA-type ionotropic glutamate receptors . These receptors play a crucial role in the fast excitatory synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a noncompetitive antagonist of the AMPA receptors . It inhibits the AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal functioning of the AMPA receptors, leading to a decrease in the excitatory synaptic transmission .
Biochemical Pathways
The antagonistic action of this compound on the AMPA receptors affects the glutamatergic neurotransmission pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its action is mediated through the AMPA receptors. By inhibiting these receptors, the compound reduces the overall excitatory synaptic transmission .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and a half-life suitable for therapeutic applications .
Result of Action
The primary result of the compound’s action is a reduction in seizure activity, as demonstrated in rodent models of epilepsy . This suggests that the compound could potentially be developed into a novel antiepileptic agent .
Action Environment
: Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. : Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy.
Análisis Bioquímico
Biochemical Properties
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . The compound’s interaction with these enzymes leads to the inhibition of collagen production, making it a potential candidate for anti-fibrotic therapies. Additionally, it has been observed to interact with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in fibrosis and inflammation . The compound affects gene expression by modulating the transcription of genes related to collagen synthesis and inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and preventing collagen synthesis . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting collagen synthesis and reducing fibrosis. Its efficacy may decrease over time due to degradation and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, toxic effects such as liver damage and inflammation have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and degradation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes influence the compound’s overall efficacy and duration of action.
Transport and Distribution
Within cells and tissues, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its availability.
Subcellular Localization
The subcellular localization of 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is critical for its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets and exerts its biochemical effects efficiently.
Propiedades
IUPAC Name |
1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-13(21)12-11(9-22-14-15-7-4-8-16-14)19(18-17-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBDRMAFUVEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)
![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)

![2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1417676.png)
![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)

![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)

![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)
